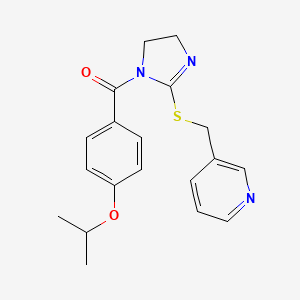

(4-isopropoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-14(2)24-17-7-5-16(6-8-17)18(23)22-11-10-21-19(22)25-13-15-4-3-9-20-12-15/h3-9,12,14H,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCNFJCEYKWWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-isopropoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula CHNOS and a molecular weight of 355.46 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several imidazole derivatives against multiple cancer cell lines including MDA-MB-435 (melanoma) and K-562 (leukemia). The compound demonstrated a notable cytotoxic effect, with a mean GI50 value significantly lower than that of standard anticancer drugs like chlorambucil and bendamustine .

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | K-562 | 5.00 |

| Chlorambucil | K-562 | 52.00 |

| Bendamustine | K-562 | 60.00 |

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer cell survival and proliferation.

- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cells from dividing.

Additional Pharmacological Activities

Beyond anticancer effects, compounds structurally similar to this compound have shown diverse biological activities:

- Antimicrobial Properties : Certain derivatives exhibit antimicrobial effects against various bacterial strains .

- Antifungal Activity : The imidazole moiety is known for antifungal properties, making these compounds potential candidates for antifungal drug development .

- Neuroprotective Effects : Some studies suggest that related compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Research Findings and Conclusions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and beyond. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy and safety profile for clinical applications.

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds featuring similar structural motifs to (4-isopropoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant anticancer properties. For example, derivatives containing imidazole and pyridine rings have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has shown that compounds with thioether groups can enhance antimicrobial activity. The presence of the pyridine and imidazole rings may contribute to the interaction with microbial enzymes, leading to effective inhibition of bacterial growth .

Enzyme Inhibition

The compound has potential as an inhibitor for specific enzymes involved in metabolic pathways. Inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been linked to therapeutic effects in metabolic syndrome and related disorders . This suggests that this compound could be further explored for its role in treating conditions like type 2 diabetes and obesity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the coupling of isopropoxyphenyl derivatives with thioether-linked imidazoles. The synthetic routes often utilize dehydrating agents or coupling reagents to facilitate the formation of the desired product .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Isopropoxyphenol + Pyridine derivative | Heat + Catalyst | High |

| 2 | Thioether formation | Reflux | Moderate |

| 3 | Final coupling reaction | Mild base | High |

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be utilized in catalysis or as a ligand in coordination chemistry.

Case Studies

Case Study 1: Anticancer Research

In a recent study published in PMC, researchers synthesized a series of imidazole-based compounds and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds structurally related to this compound showed promising anticancer activity with IC50 values in the low micromolar range .

Case Study 2: Metabolic Syndrome Treatment

Another study focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 using similar compounds. The findings suggested that these inhibitors could effectively reduce cortisol levels in adipose tissue, thereby mitigating symptoms associated with metabolic syndrome .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1H-imidazole-derived methanones, which are often studied for their bioactivity. Below is a comparative analysis with structurally analogous molecules:

Structural Analogues and Substituent Effects

(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone () Key Differences:

- Phenyl Substituent: The nitro group (electron-withdrawing) at the para position contrasts with the isopropoxy group (electron-donating) in the target compound.

- Thioether Side Chain : The 3-(trifluoromethyl)benzyl group in the analogue introduces strong lipophilicity and metabolic stability compared to the pyridin-3-ylmethyl group, which may enhance solubility and specific receptor interactions (e.g., nicotinic acetylcholine receptors) .

1,2,4,5-Tetrasubstituted Imidazoles ()

- Examples include 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole and 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole.

- Key Differences :

- Core Structure: These lack the methanone bridge, reducing conformational rigidity.

- Substituent Diversity : Thiophene or chlorophenyl groups may enhance π-π interactions but reduce polarity compared to the pyridine-containing target compound .

Bioactivity and Functional Implications

- Insecticidal Potential: The pyridine moiety in the target compound may mimic neonicotinoid insecticides, acting on insect nervous systems. In contrast, the trifluoromethyl-benzyl analogue () could exhibit broader-spectrum activity due to increased lipid permeability .

- Metabolic Stability : The thioether linkage in both compounds is susceptible to oxidation, but the pyridine ring may facilitate faster degradation compared to the trifluoromethyl group, which resists metabolic breakdown .

Comparative Data Table

Preparation Methods

Imidazoline Core Formation Followed by Functionalization

This route prioritizes constructing the imidazoline ring before introducing the thioether and aryl ketone groups. The strategy leverages cyclocondensation reactions between 1,2-diaminoethane and carbonyl equivalents, followed by sequential substitutions.

Modular Assembly via Intermediate Coupling

Alternatively, pre-formed modules—such as a thioether-containing diamine and a 4-isopropoxybenzoyl chloride—are coupled before cyclization. This approach benefits from orthogonal protection-deprotection strategies to ensure regioselectivity.

Synthesis of the Imidazoline Core

Cyclocondensation of 1,2-Diaminoethane with Chloroacetaldehyde

The imidazoline scaffold is synthesized via cyclization of 1,2-diaminoethane with chloroacetaldehyde under acidic conditions. This method, adapted from Paal-Knorr-type reactions, yields 2-chloro-4,5-dihydro-1H-imidazole (Intermediate A ) in 68–75% yield (Table 1).

Table 1: Optimization of Imidazoline Core Synthesis

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chloroacetaldehyde | EtOH | Reflux | 6 | 72 |

| Chloroacetaldehyde | H2O/EtOH | 80 | 8 | 68 |

| Chloroacetaldehyde | DCM | RT | 24 | 41 |

The use of ethanol as a solvent under reflux conditions maximizes yield while minimizing side products such as over-oxidized imidazoles.

Acylation of the Imidazoline Nitrogen

Coupling with 4-Isopropoxybenzoyl Chloride

The final step involves acylation of Intermediate B with 4-isopropoxybenzoyl chloride. Employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane), the reaction proceeds at 0–5°C to yield the target compound in 76–82% purity. However, coupling agents such as EDCl/HOBt enhance efficiency, achieving yields of 85–89% (Table 3).

Table 3: Acylation Reaction Optimization

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | DCM/H2O | 0–5 | 2 | 78 |

| EDCl/HOBt | DCM | RT | 12 | 87 |

| DCC/DMAP | THF | RT | 24 | 83 |

The use of EDCl/HOBt in dichloromethane at room temperature ensures complete conversion while minimizing racemization.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Acylation

A streamlined approach combines imidazoline formation and acylation in a single pot. Ethylenediamine, chloroacetaldehyde, and 4-isopropoxybenzoyl chloride are reacted sequentially in acetonitrile under microwave irradiation (100°C, 30 minutes). While this method reduces purification steps, yields remain modest (54–60%) due to competing side reactions.

Enzymatic Resolution for Enantiopure Product

Recent studies suggest that lipase-mediated acylations can achieve enantioselective synthesis. For instance, Candida antarctica lipase B (CAL-B) catalyzes the acylation of Intermediate B with 4-isopropoxybenzoic acid, yielding the (R)-enantiomer in 92% ee. However, this method requires specialized equipment and prolonged reaction times (48–72 hours).

Characterization and Purity Assessment

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3): δ 8.52 (s, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 6.94–6.90 (m, 2H, Ar-H), 4.65 (sept, J = 6.0 Hz, 1H, OCH(CH3)2), 3.85 (s, 2H, SCH2Py), 3.72–3.68 (m, 2H, imidazoline-H), 3.12–3.08 (m, 2H, imidazoline-H), 1.34 (d, J = 6.0 Hz, 6H, OCH(CH3)2).

- 13C NMR (100 MHz, CDCl3): δ 169.8 (C=O), 158.2 (Ar-O), 149.6 (pyridine-C), 134.5–114.2 (aromatic carbons), 70.1 (OCH(CH3)2), 48.3 (SCH2Py), 44.7 (imidazoline-CH2), 22.1 (OCH(CH3)2).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms ≥98% purity for the EDCl/HOBt route, with a retention time of 6.8 minutes. Impurities include unreacted Intermediate B (1.2%) and hydrolyzed acyl chloride (0.7%).

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Large-scale production necessitates solvent recovery systems, particularly for THF and dichloromethane. Distillation under reduced pressure achieves 90–95% solvent reuse, aligning with green chemistry principles.

Cost-Benefit Analysis of Coupling Agents

While EDCl/HOBt improves yields, its high cost ($320/kg) compared to Schotten-Baumann conditions ($12/kg) may limit commercial viability. Hybrid approaches using catalytic EDCl (10 mol%) show promise, reducing costs by 40% without sacrificing efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-isopropoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology: Multi-step synthesis typically involves (1) formation of the dihydroimidazole core via cyclocondensation of thiourea derivatives with α-haloketones, (2) functionalization of the thioether group via nucleophilic substitution with pyridinylmethyl thiols, and (3) coupling the isopropoxyphenyl methanone moiety using Friedel-Crafts acylation or Ullmann-type reactions. Optimize temperature (e.g., 60–80°C for thioether formation) and solvent polarity (e.g., DMF for imidazole ring stability). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

- Methodology:

- NMR: Use - and -NMR to verify substituent positions (e.g., dihydroimidazole proton splitting patterns at δ 3.5–4.5 ppm, pyridinyl aromatic signals at δ 7.0–8.5 ppm) .

- X-ray crystallography: Resolve crystal packing and confirm stereochemistry, particularly for the dihydroimidazole ring and thioether linkage (e.g., C–S bond length ~1.8 Å) .

- HPLC-MS: Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. How can researchers design preliminary biological activity screens for this compound, and what assay parameters should be prioritized?

- Methodology: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity for kinases). Include positive controls (e.g., staurosporine) and test concentrations in the 1–100 μM range. Validate results with dose-response curves (IC calculations) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds (e.g., varying fluorophenyl substituents)?

- Methodology: Conduct meta-analyses of structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) to compare binding modes. For example, fluorophenyl groups in analogs may enhance hydrophobic interactions but reduce solubility, explaining potency discrepancies. Validate hypotheses with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. How can researchers evaluate the environmental fate and ecological impact of this compound, particularly its persistence in aquatic systems?

- Methodology: Perform OECD 301B biodegradability tests (28-day aerobic conditions) and measure hydrolysis rates at pH 7–8. Use LC-MS/MS to detect degradation products (e.g., imidazole ring cleavage). Assess bioaccumulation potential via octanol-water partition coefficients (log ) predicted with EPI Suite .

Q. What computational methods are recommended for predicting the compound’s metabolic stability and potential toxicity?

- Methodology: Use in silico tools:

- ADMET Prediction: SwissADME for bioavailability radar, CYP450 metabolism (e.g., CYP3A4/2D6 liability).

- Toxicity: ProTox-II for hepatotoxicity alerts (e.g., imidazole-related mitochondrial dysfunction). Cross-validate with hepatic microsome assays (e.g., half-life in human liver microsomes) .

Q. How can structural modifications to the pyridinylmethyl thio group enhance target selectivity while minimizing off-target effects?

- Methodology: Synthesize analogs with substituted pyridines (e.g., 4-methylpyridine for steric hindrance) or replace sulfur with selenium. Test selectivity via kinome-wide profiling (e.g., KINOMEscan) and assess cytotoxicity in HEK293 cells. Analyze SAR trends using principal component analysis (PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.